Nagilactone F,8-epoxy- Nagilactone F,8-epoxy- Nagilactone F,8-epoxy- is a natural product found in Podocarpus and Podocarpus milanjianus with data available.
Brand Name: Vulcanchem
CAS No.: 54267-49-1
VCID: VC19612249
InChI: InChI=1S/C19H24O5/c1-9(2)14-19-10(8-11(20)22-14)17(3)6-5-7-18(4)13(17)12(15(19)24-19)23-16(18)21/h8-9,12-15H,5-7H2,1-4H3
SMILES:
Molecular Formula: C19H24O5
Molecular Weight: 332.4 g/mol

Nagilactone F,8-epoxy-

CAS No.: 54267-49-1

Cat. No.: VC19612249

Molecular Formula: C19H24O5

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Nagilactone F,8-epoxy- - 54267-49-1

Specification

CAS No. 54267-49-1
Molecular Formula C19H24O5
Molecular Weight 332.4 g/mol
IUPAC Name 10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione
Standard InChI InChI=1S/C19H24O5/c1-9(2)14-19-10(8-11(20)22-14)17(3)6-5-7-18(4)13(17)12(15(19)24-19)23-16(18)21/h8-9,12-15H,5-7H2,1-4H3
Standard InChI Key CBWGBTDKXAPUMY-UHFFFAOYSA-N
Canonical SMILES CC(C)C1C23C(O2)C4C5C(C3=CC(=O)O1)(CCCC5(C(=O)O4)C)C

Introduction

Chemical Identity and Structural Characteristics

Stereochemical Complexity

The compound’s 2D structure includes five rings (A–E), with the epoxy bridge between C-8 and C-9 contributing to its rigidity . Conformational analysis is hindered by undefined stereocenters, as noted in PubChem’s 3D structure disclaimer . Spectral data from related compounds, such as 1,2-epoxy-3-hydroxy-nagilactone F (C₁₉H₂₂O₆), reveal characteristic NMR signals for epoxy protons (δ 3.1–3.5 ppm) and lactone carbonyls (δ 170–180 ppm) .

Natural Occurrence and Taxonomic Distribution

Plant Sources

Nagilactone F,8-epoxy- has been identified in:

  • Podocarpus milanjianus (leaves and stems)

  • Nageia nagi (seeds and foliage)

  • Podocarpus macrophyllus var. maki (leaf extracts)

These species are evergreen conifers native to Asia and Africa, traditionally used in folk medicine for anti-inflammatory and antitumor purposes .

Biosynthetic Pathway

Diterpenoid dilactones like nagilactone F,8-epoxy- derive from geranylgeranyl pyrophosphate (GGPP) via cyclization and oxidation steps. Key modifications include:

  • Cyclization: Formation of the tetracyclic skeleton by class II diterpene synthases.

  • Oxidation: Introduction of epoxy and hydroxyl groups by cytochrome P450 enzymes .

  • Lactonization: Sequential esterification to form γ- and δ-lactone rings .

A proposed biosynthetic route for nagilactones is illustrated in Figure 2, adapted from Nageia studies .

Isolation and Synthetic Approaches

Extraction Methods

  • Solvent Extraction: Fresh leaves are macerated in methanol or ethanol, followed by filtration and solvent evaporation .

  • Chromatography: Crude extracts undergo column chromatography (silica gel, Sephadex LH-20) and HPLC to isolate nagilactone F,8-epoxy- . Yields typically range from 0.002% to 0.01% (w/w) .

Synthetic Challenges

Total synthesis remains elusive due to:

  • Stereochemical complexity: Multiple chiral centers (e.g., C-2, C-3, C-8) complicate stereoselective synthesis.

  • Epoxide sensitivity: The C-8 epoxy group is prone to ring-opening under acidic or nucleophilic conditions .

Partial syntheses have been achieved via semisynthetic modification of nagilactone B or inumakilactone A .

Pharmacological Activities

Cytotoxic Effects

Nagilactone F,8-epoxy- demonstrates moderate cytotoxicity against human cancer cell lines:

Cell LineIC₅₀ (μM)Reference
HeLa (cervical)12.3
A549 (lung)18.7
MCF-7 (breast)22.4

Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation and ROS generation .

Anti-Inflammatory Properties

In murine macrophages, the compound inhibits NO production (IC₅₀ = 8.9 μM) by suppressing iNOS and COX-2 expression .

Antifungal Activity

Against Candida albicans, nagilactone F,8-epoxy- shows an MIC of 32 μg/mL, likely through ergosterol biosynthesis disruption .

Research Limitations and Future Directions

Knowledge Gaps

  • In vivo toxicity: No data exist on mammalian systemic toxicity or pharmacokinetics.

  • Target identification: The molecular targets (e.g., kinases, receptors) remain uncharacterized.

  • Biosynthesis: Enzymatic steps beyond cyclization are poorly understood .

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